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Compound of Interest

Compound Name: Esterbut-6

Cat. No.: B1671306 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the safety profiles of various butyrate prodrugs, supported by available

preclinical and clinical data. Butyrate, a short-chain fatty acid, has garnered significant interest

for its therapeutic potential in a range of diseases, including cancer and inflammatory

conditions. However, its direct administration is hampered by a short half-life and unpleasant

odor. Butyrate prodrugs have been developed to overcome these limitations, and

understanding their safety is paramount for further clinical development.

This guide summarizes key safety findings for prominent butyrate prodrugs, details the

experimental methodologies used in their evaluation, and visualizes the primary signaling

pathways through which butyrate exerts its effects.

Comparative Safety and Pharmacokinetic Profiles
The following tables summarize the available safety and pharmacokinetic data for

pivaloyloxymethyl butyrate (AN-9), tributyrin, and N-(1-carbamoyl-2-phenyl-ethyl) butyramide

(FBA).
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Table 1: Preclinical Safety Data of Butyrate

Prodrugs

Prodrug Key Preclinical Safety Findings

Pivaloyloxymethyl butyrate (AN-9)
Favorable toxicological properties compared to

butyric acid in preclinical studies.[1][2]

N-(1-carbamoyl-2-phenyl-ethyl) butyramide

(FBA)

In vitro toxicological studies, including the Ames

test and Micronucleus Test, showed no

evidence of genotoxicity.[3]
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Table 2: Clinical

Safety and

Tolerability of

Butyrate Prodrugs

(Phase I Clinical

Trials)

Prodrug Indication
Dosage and

Administration
Observed Toxicities

Pivaloyloxymethyl

butyrate (AN-9)

Advanced Solid

Malignancies

0.047 to 3.3 g/m²/day

as a 6-hour IV infusion

daily for 5 days every

3 weeks.[1][4]

No dose-limiting

toxicity was observed.

Mild to moderate

adverse events

included nausea,

vomiting, hepatic

transaminase

elevation,

hyperglycemia, fever,

fatigue, anorexia,

injection site reaction,

diarrhea, and visual

complaints.

Tributyrin Advanced Solid

Tumors

Escalating doses from

50 to 400 mg/kg/day,

administered orally

once daily for 3

weeks, followed by a

1-week rest. Another

study used 150 to 200

mg/kg three times

daily.

Grade 3 toxicities

included nausea,

vomiting, and myalgia.

Grades 1 and 2

toxicities included

diarrhea, headache,

abdominal cramping,

nausea, anemia,

constipation,

azotemia,

lightheadedness,

fatigue, rash,

alopecia, odor,

dysphoria, and

clumsiness. No dose-
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limiting toxicity was

reported in the three

times daily dosing

study.

Table 3:

Pharmacokinetic

Parameters of

Butyrate Prodrugs in

Humans

Prodrug Administration Route
Peak Plasma Butyrate

Concentration (Cmax)

Time to Peak Plasma

Concentration (Tmax)

Tributyrin Oral

Ranged from 0 to 0.45

mM with escalating

doses. A median

concentration of 52

µM was achieved with

three times daily

dosing.

Between 0.25 and 3

hours after a single

daily dose.

N-(1-carbamoyl-2-

phenyl-ethyl)

butyramide (FBA)

Oral (in mice)

Showed a

pharmacokinetic

profile similar to

sodium butyrate, with

butyrate serum

concentration

increasing in a dose

and time-dependent

manner.

Not specified in

human studies.

Experimental Protocols
The safety and pharmacokinetic data presented in this guide are derived from preclinical and

Phase I clinical trials. While specific, detailed protocols for each study are often proprietary, the

following sections describe the standard methodologies employed in such investigations.
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Preclinical Acute Toxicity Studies
Preclinical safety evaluation of new chemical entities like butyrate prodrugs typically begins

with acute toxicity studies to determine the intrinsic toxicity of the substance. These studies are

generally conducted in rodent models (e.g., mice or rats) and follow internationally recognized

guidelines, such as those established by the Organisation for Economic Co-operation and

Development (OECD).

Typical Protocol (Following OECD Guidelines, e.g., TG 420, 423, or 425):

Animal Model: Healthy, young adult rodents of a single strain are used.

Dosage: A single dose of the test substance is administered, typically via the intended

clinical route (e.g., oral gavage).

Dose Levels: A range of dose levels is tested to determine the dose that is lethal to 50% of

the test animals (LD50).

Observation Period: Animals are observed for a period of up to 14 days for signs of toxicity,

including changes in skin and fur, eyes, and mucous membranes, and also respiratory,

circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior

pattern.

Endpoint: The primary endpoint is mortality, from which the LD50 value is calculated. Other

observations, such as body weight changes and pathological findings at necropsy, are also

recorded.

Phase I Clinical Trials
Phase I clinical trials represent the first-in-human evaluation of a new drug or prodrug. The

primary objectives are to assess the safety, tolerability, maximum tolerated dose (MTD), and

pharmacokinetic profile of the investigational agent.

Typical Protocol for a Phase I Dose-Escalation Study in Oncology:

Patient Population: Patients with advanced, treatment-refractory solid tumors for whom

standard therapy is no longer effective are typically enrolled. Eligibility criteria are stringent

and include factors such as age, performance status, and adequate organ function.
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Study Design: An open-label, dose-escalation design is commonly used. The "3+3" design is

a traditional and widely used method.

Dose Escalation:

A small cohort of patients (typically 3) is enrolled at an initial, low dose.

If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher

dose level.

If one patient experiences a DLT, the cohort is expanded to 6 patients at that dose level.

The MTD is generally defined as the dose level at which DLTs are observed in a

predefined proportion of patients (e.g., ≥2 out of 3-6 patients).

Toxicity Assessment: Adverse events are systematically collected and graded according to a

standardized system, most commonly the National Cancer Institute's Common Terminology

Criteria for Adverse Events (CTCAE). The CTCAE provides a grading scale (1-5) for the

severity of adverse events.

Pharmacokinetic Analysis: Blood samples are collected at predefined time points after drug

administration to determine the concentration of the drug and its metabolites over time. Key

pharmacokinetic parameters calculated include:

Cmax: Maximum (or peak) plasma concentration.

Tmax: Time at which Cmax is observed.

AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

t1/2: Half-life, or the time it takes for the plasma concentration to decrease by half.

Key Signaling Pathways of Butyrate
Butyrate exerts its diverse biological effects through two primary mechanisms: the inhibition of

histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition
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Butyrate is a well-established inhibitor of class I and IIa histone deacetylases. By inhibiting

HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure

and modulates gene expression. This epigenetic modification is central to many of butyrate's

therapeutic effects, including the induction of cell cycle arrest, apoptosis, and differentiation in

cancer cells.
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Caption: Butyrate's inhibition of HDACs leads to histone hyperacetylation and altered gene

expression.

G-Protein Coupled Receptor (GPCR) Signaling
Butyrate also functions as a signaling molecule by activating specific G-protein coupled

receptors, namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2). These

receptors are expressed on the surface of various cell types, including intestinal epithelial cells

and immune cells. Activation of these receptors by butyrate triggers downstream signaling

cascades that influence a range of physiological processes, such as inflammation, gut motility,

and hormone secretion.
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Caption: Butyrate activates GPCRs to initiate signaling cascades with diverse biological

outcomes.

Experimental Workflow
The following diagram illustrates a typical workflow for a Phase I clinical trial focused on

assessing the safety of a new drug, such as a butyrate prodrug.
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Caption: A generalized workflow for a Phase I dose-escalation clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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